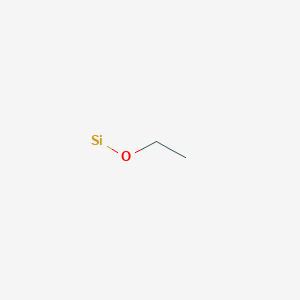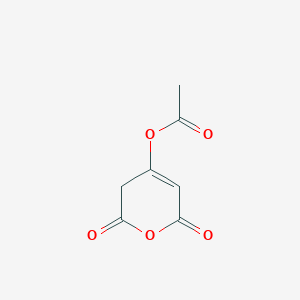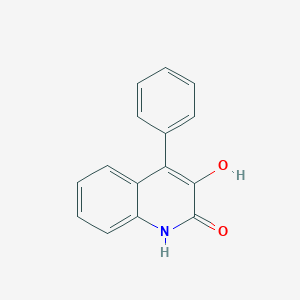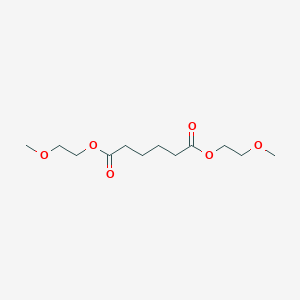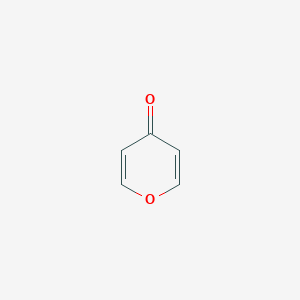
1,3-Disilaindan, 1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Disilaindan, 1,3-dimethyl- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of organosilicon compounds, which have been widely studied for their diverse applications in various fields, including materials science, electronics, and biotechnology. In
Mécanisme D'action
The mechanism of action of 1,3-Disilaindan, 1,3-dimethyl- is not well understood, but it is believed to involve the interaction of the silicon atoms with various biological molecules, such as proteins, nucleic acids, and lipids. This interaction can lead to changes in the structure and function of these molecules, which can affect various biological processes, such as enzyme activity, gene expression, and membrane permeability.
Biochemical and Physiological Effects
1,3-Disilaindan, 1,3-dimethyl- has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. In vivo studies have shown that this compound can affect the behavior and physiology of various organisms, such as zebrafish and mice, but the exact mechanisms are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Disilaindan, 1,3-dimethyl- has several advantages for lab experiments, such as its high purity, stability, and compatibility with various solvents and reagents. However, this compound also has some limitations, such as its high cost, low availability, and potential toxicity, which can affect the reproducibility and safety of the experiments.
Orientations Futures
1,3-Disilaindan, 1,3-dimethyl- has several potential future directions for scientific research, such as:
- Further studies on the mechanism of action and physiological effects of this compound, using advanced techniques such as proteomics, genomics, and metabolomics.
- Development of new synthesis methods and optimization of the existing methods, to improve the yield, purity, and cost-effectiveness of this compound.
- Exploration of new applications of this compound in various fields, such as medicine, agriculture, and environmental science, by identifying its unique properties and potential benefits.
- Investigation of the potential toxicity and safety of this compound, using various in vitro and in vivo models, to ensure its safe use in scientific research.
Conclusion
1,3-Disilaindan, 1,3-dimethyl- is a promising compound for scientific research, due to its unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential and limitations for scientific research.
Méthodes De Synthèse
The synthesis of 1,3-Disilaindan, 1,3-dimethyl- can be achieved through various methods, including the reaction of 1,3-cyclohexadiene with dichlorosilane in the presence of a base, or the reaction of 1,3-disilabenzene with a methylating agent. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalysts.
Applications De Recherche Scientifique
1,3-Disilaindan, 1,3-dimethyl- has been studied for its potential applications in various scientific fields, including materials science, catalysis, and biotechnology. In materials science, this compound has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride, which have high hardness and thermal stability. In catalysis, 1,3-Disilaindan, 1,3-dimethyl- has been used as a ligand for transition metal catalysts, which can improve the efficiency and selectivity of various reactions. In biotechnology, this compound has been studied for its potential applications in drug delivery, imaging, and sensing, due to its unique chemical and physical properties.
Propriétés
Numéro CAS |
17864-73-2 |
|---|---|
Formule moléculaire |
C9H12Si2 |
Poids moléculaire |
176.36 g/mol |
InChI |
InChI=1S/C9H12Si2/c1-10-7-11(2)9-6-4-3-5-8(9)10/h3-6H,7H2,1-2H3 |
Clé InChI |
MBNSGSCFQVFOKW-UHFFFAOYSA-N |
SMILES |
C[Si]1C[Si](C2=CC=CC=C21)C |
SMILES canonique |
C[Si]1C[Si](C2=CC=CC=C21)C |
Synonymes |
1,3-Dimethyl-1,3-disilaindane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenzo[c,g]fluorene](/img/structure/B94285.png)

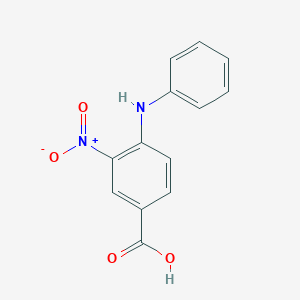


![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
